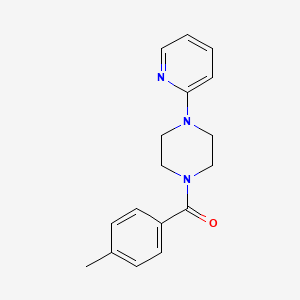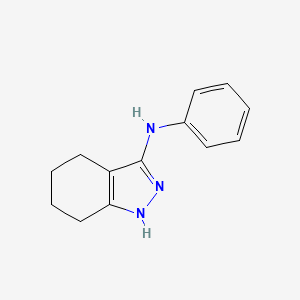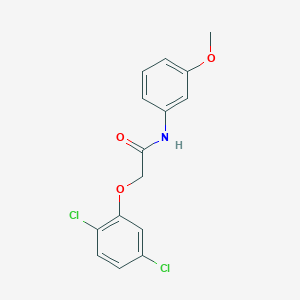![molecular formula C18H17NO5 B5549288 ethyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B5549288.png)
ethyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of ethyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate involves multiple steps, including the use of stereospecific oxidizing agents and conditions developed for sensitive systems. Sunthankar et al. (1993) synthesized potential metabolites of this compound, demonstrating the complexity of its synthesis through various chemical reactions involving SeO2, Clorox bleach, activated MnO2, and NaClO2, with resorcinol as a chlorine scavenger (Sunthankar et al., 1993).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives has been characterized through various spectroscopic and theoretical studies. Koca et al. (2014) provided a detailed analysis of the compound's vibrational frequencies, geometric parameters, and molecular orbital energies, comparing experimental data with theoretical calculations to confirm its structure (Koca et al., 2014).
Chemical Reactions and Properties
The chemical reactivity and properties of this compound are influenced by its functional groups and molecular structure. Chen et al. (2008) explored its derivatives for anti-PAR4 activity, revealing the importance of specific functional groups in its activity (Chen et al., 2008).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of this compound. Manolov et al. (2012) provided insights into its crystalline structure through X-ray crystallography, revealing intramolecular and intermolecular hydrogen bonding patterns (Manolov et al., 2012).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity with other compounds, stability, and degradation pathways, is essential for its application in various fields. Dai et al. (2013) synthesized derivatives that exhibit enantiotropic nematic phases, highlighting the compound's utility in materials science (Dai et al., 2013).
科学的研究の応用
Hydrogen-Bonded Supramolecular Structures
Research has explored the hydrogen-bonded supramolecular structures of related compounds, demonstrating their significance in crystal engineering and material science. For example, molecules of ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate are linked by hydrogen bonds into a chain of rings, showing potential for the development of novel crystalline materials (Portilla et al., 2007).
Antiplatelet Activity
Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate derivatives, including YD-3, have been identified as non-peptide antagonists with antiplatelet activity. This research is crucial for the development of new antiplatelet drugs, offering insights into selective anti-PAR4 activity and potential therapeutic applications (Chen et al., 2008).
Anti-Juvenile Hormone Activity
A series of ethyl 4-[(7-substituted 1,4-benzodioxan-6-yl)methyl]benzoates was synthesized and evaluated for their anti-juvenile hormone activities, showing potential in controlling pest populations and understanding hormone regulation in insects (Yamada et al., 2016).
Novel Anti-Juvenile Hormone Agents
Compounds such as ethyl 4-[2-(tert-butylcarbonyloxy)butoxy]benzoate have been studied for their juvenile hormone antagonistic effects, indicating applications in pest management and developmental biology (Kuwano et al., 2008).
Optical Nonlinear Properties
The synthesis and characterization of Schiff base compounds derived from ethyl-4-amino benzoate reveal their potential in the field of photonics, specifically in developing materials with nonlinear optical properties for optical limiting applications (Abdullmajed et al., 2021).
作用機序
Without specific research, it’s impossible to say for certain what the mechanism of action of this compound would be in a biological system. The effects of a compound in a biological system depend on a variety of factors, including its structure, the presence of functional groups, and the specific biological system .
将来の方向性
The potential applications and future directions for research on this compound would depend on its physical and chemical properties, as well as its activity in biological systems. It could potentially be of interest in fields such as medicinal chemistry, materials science, or environmental science .
特性
IUPAC Name |
ethyl 4-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c1-2-22-18(21)12-3-6-14(7-4-12)19-17(20)13-5-8-15-16(11-13)24-10-9-23-15/h3-8,11H,2,9-10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEPFINSNNLRQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-{[3-(2-pyrimidinyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5549213.png)

![N'-(2-furylmethylene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5549240.png)
![6-{[2-(2-furyl)azepan-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5549246.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5549256.png)
![N-(2-{[(4-chlorophenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5549262.png)
![(1S*,5R*)-6-benzyl-3-[3-(2-thienyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5549269.png)
![4-{[3-(benzyloxy)benzylidene]amino}-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5549272.png)
![N'-[(5-methyl-2-furyl)methylene]-4-[(4-methylphenyl)amino]butanohydrazide](/img/structure/B5549276.png)

![8-(3-hydroxybenzoyl)-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5549294.png)
